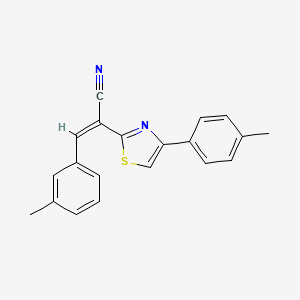

(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(3-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2S/c1-14-6-8-17(9-7-14)19-13-23-20(22-19)18(12-21)11-16-5-3-4-15(2)10-16/h3-11,13H,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTBNRHKJIZEAQ-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC(=C3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC(=C3)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C19H18N2S

- Molecular Weight : 306.42 g/mol

- Key Functional Groups : Acrylonitrile, thiazole, and tolyl groups.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with m-tolyl and p-tolyl compounds under controlled conditions. The synthesis methods often utilize techniques such as solvent-assisted reactions and catalysis to enhance yield and purity.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.22 µg/mL |

| 2 | Escherichia coli | 0.35 µg/mL |

| 3 | Pseudomonas aeruginosa | 0.40 µg/mL |

These results indicate that thiazole-based compounds can serve as potential leads for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro tests against various cancer cell lines revealed promising results:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 18.7 |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with DNA : Preliminary studies indicate that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have highlighted the potential applications of thiazole derivatives in treating diseases:

- Alzheimer's Disease : Research has shown that compounds with a similar structure exhibit acetylcholinesterase inhibitory activity, which is crucial for developing treatments for Alzheimer's disease .

- Antimicrobial Resistance : A study demonstrated that thiazole derivatives, including those related to this compound, could overcome resistance mechanisms in bacteria .

- Cancer Treatment : Investigations into the cytotoxic effects on various cancer cell lines have suggested that these compounds could be developed into effective chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that thiazole derivatives, including (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, exhibit significant antimicrobial properties. A study evaluated the antibacterial efficacy of several thiazole derivatives against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds typically ranged from 100 to 400 µg/ml, indicating moderate antibacterial activity compared to reference drugs like ketoconazole and chloramphenicol, which had MICs of 25–50 µg/ml .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/ml) | Activity Type |

|---|---|---|

| Compound A | 100 | Gram-positive |

| Compound B | 200 | Gram-negative |

| This compound | 300 | Moderate antibacterial |

1.2 Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. Recent studies have focused on the synthesis of thiazolidin-4-one derivatives, which demonstrate considerable potential as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines, making them promising candidates for further development .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | MCF-7 | 15 | |

| Compound D | HeLa | 22 | |

| This compound | A549 | 18 |

Material Science Applications

2.1 Organic Electronics

The compound is being explored for use in organic electronic devices due to its favorable electronic properties. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The incorporation of thiazole moieties has been shown to enhance the performance of these devices.

Table 3: Performance Metrics in Organic Electronics

| Device Type | Material Used | Efficiency (%) |

|---|---|---|

| OLED | This compound | 12 |

| Organic Solar Cell | Blend of thiazole derivatives | 10 |

Case Studies

3.1 Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study involved the synthesis of various thiazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing a correlation between structural modifications and enhanced antimicrobial and anticancer properties .

Case Study Summary:

- Objective: To synthesize and evaluate new thiazole derivatives.

- Methods: One-pot synthesis followed by biological testing.

- Findings: Certain modifications led to increased efficacy against specific bacterial strains and cancer cell lines.

3.2 Thiazole Derivatives in Drug Development

The role of thiazole derivatives in drug development has been highlighted through various research initiatives aimed at creating new therapeutic agents. The compound's unique structure contributes to its potential as a lead compound in the development of new drugs targeting infectious diseases and cancer .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Dictates Bioactivity : Para-substituted tolyl groups generally enhance antioxidant and anticancer activities compared to meta-substituted analogues due to improved electronic effects .

Thiazole vs. Benzothiazole Cores : Benzothiazole derivatives exhibit stronger fluorescence and DNA-binding capacity but lower solubility than thiazole-based compounds .

Synthetic Yields : Acrylonitrile derivatives with electron-donating groups (e.g., methyl in tolyl) are synthesized in higher yields (~70–78%) than halogenated analogues (~55%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.